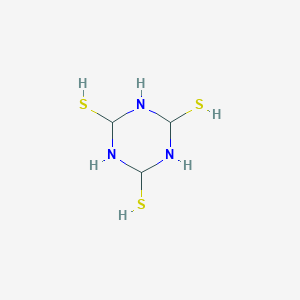
meso-Tetra(3-methylphenyl) porphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetra(3-methylphenyl) porphine: is a synthetic porphyrin compound with the molecular formula C48H38N4 and a molecular weight of 670.84 g/mol . Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is used primarily in research settings due to its unique photophysical and photochemical properties.
準備方法
The synthesis of meso-Tetra(3-methylphenyl) porphine typically involves a multi-step reaction process. One common method includes the following steps :
Condensation Reaction: Starting with pyrrole and an aldehyde, the reaction is carried out in the presence of a Lewis acid catalyst such as magnesium bromide etherate (MgBr2*OEt2) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at 60°C.
Bromination: The intermediate product is then brominated using N-bromoacetamide in chloroform (CHCl3) at temperatures ranging from 0 to 20°C.
Palladium-Catalyzed Coupling: The brominated product undergoes a palladium-catalyzed coupling reaction with sodium carbonate (Na2CO3) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in a mixture of toluene and methanol at 70°C for 20 hours.
Acid Treatment: Finally, the product is treated with aqueous hydrochloric acid (HCl) to yield this compound.
化学反応の分析
meso-Tetra(3-methylphenyl) porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in studying electron transfer processes.
Reduction: Reduction reactions can be performed to study the compound’s redox properties.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
meso-Tetra(3-methylphenyl) porphine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the photophysical and photochemical properties of porphyrins.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of porphyrins in biological processes.
作用機序
The mechanism of action of meso-Tetra(3-methylphenyl) porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. This property is particularly useful in photodynamic therapy, where the generated ROS can induce cell death in cancer cells . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are damaged by the ROS.
類似化合物との比較
meso-Tetra(3-methylphenyl) porphine can be compared with other similar porphyrin compounds, such as:
meso-Tetra(4-carboxyphenyl) porphine: Known for its applications in metal-organic frameworks (MOFs) and coordination polymers.
meso-Tetra(2,4,6-trimethylphenyl) porphine: Used in catalytic reactions and photodynamic therapy.
meso-Tetra(4-pyridyl) porphine:
特性
分子式 |
C48H38N4 |
|---|---|
分子量 |
670.8 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(3-methylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-28,49,52H,1-4H3 |
InChIキー |
VTJYAROBIDZWEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C=C4)C9=CC=CC(=C9)C)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12348838.png)

![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)
amine](/img/structure/B12348865.png)

![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)



![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)

